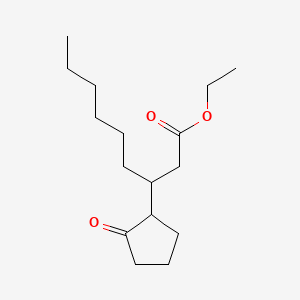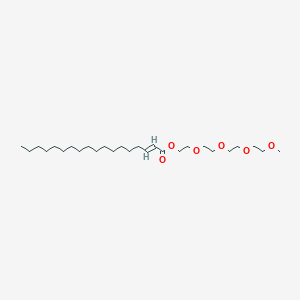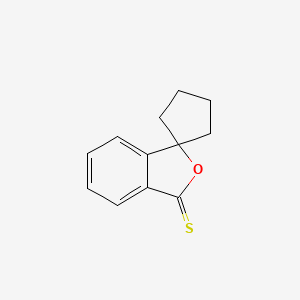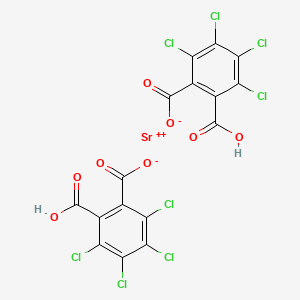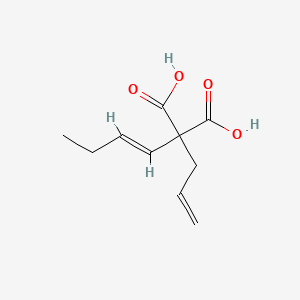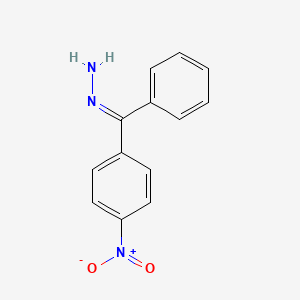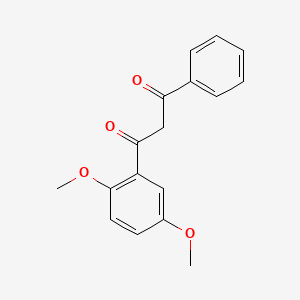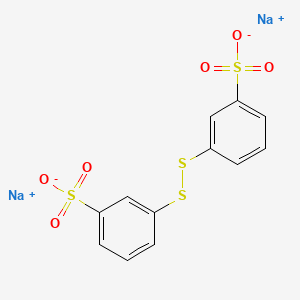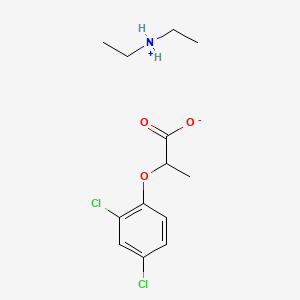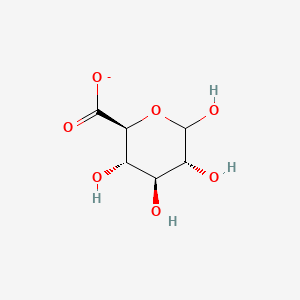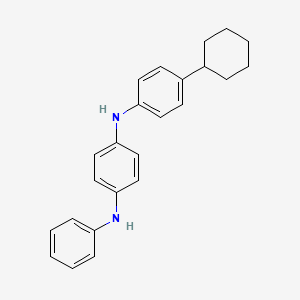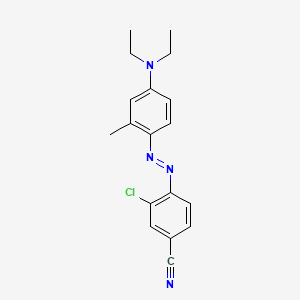
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a chloro group, a diethylamino group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under basic conditions to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness .
化学反应分析
Types of Reactions
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bond, yielding amines.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and are carried out in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, such as phenols or secondary amines.
科学研究应用
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, inks, and coatings.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or labeling of specific structures. In chemical reactions, the azo group can undergo electron transfer processes, facilitating the formation of new bonds .
相似化合物的比较
Similar Compounds
- 4-((4-(Diethylamino)phenyl)azo)benzonitrile
- 3-Chloro-4-((4-(dimethylamino)phenyl)azo)benzonitrile
- 4-((4-(Diethylamino)phenyl)azo)aniline
Uniqueness
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is unique due to the presence of both a chloro group and a diethylamino group, which confer distinct reactivity and properties. The chloro group enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the diethylamino group increases its solubility in organic solvents and its ability to participate in electron transfer processes .
属性
CAS 编号 |
93981-72-7 |
|---|---|
分子式 |
C18H19ClN4 |
分子量 |
326.8 g/mol |
IUPAC 名称 |
3-chloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C18H19ClN4/c1-4-23(5-2)15-7-9-17(13(3)10-15)21-22-18-8-6-14(12-20)11-16(18)19/h6-11H,4-5H2,1-3H3 |
InChI 键 |
XFWHVVCCAFALIU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C#N)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


